molecular formula C37H55N3O19 B13767715 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate CAS No. 68360-93-0

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate

Cat. No.: B13767715
CAS No.: 68360-93-0
M. Wt: 845.8 g/mol
InChI Key: KZLYEDSQPLUVCZ-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of such complex indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-1,2-dimethyl-, 2-(diethylamino)ethyl ester, dicitrate, hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68360-93-0

Molecular Formula

C37H55N3O19

Molecular Weight

845.8 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-1,2-dimethylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium

InChI

InChI=1S/C25H39N3O5.2C6H8O7/c1-7-27(8-2)13-15-31-23(29)18-33-20-11-12-22-21(17-20)24(19(5)26(22)6)25(30)32-16-14-28(9-3)10-4;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-12,17H,7-10,13-16,18H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KZLYEDSQPLUVCZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Origin of Product

United States

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